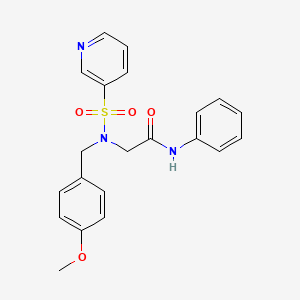
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with functional groups that contribute to its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
-
Formation of the Pyridine Sulfonamide Intermediate
Starting Material: Pyridine-3-sulfonyl chloride.
Reaction: React with 4-methoxybenzylamine in the presence of a base such as triethylamine.
Conditions: Typically carried out in an organic solvent like dichloromethane at room temperature.
-
Acylation Step
Intermediate: The pyridine sulfonamide intermediate is then acylated with phenylacetyl chloride.
Conditions: This step is usually performed in the presence of a base like pyridine to neutralize the hydrochloric acid by-product.
-
Final Product Formation
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include:
Scaling up reaction volumes: .
Using continuous flow reactors: to improve reaction efficiency.
Implementing automated purification systems: to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the sulfonamide group to a sulfinamide or even a sulfide.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically carried out in polar solvents under mild heating.
Products: Substitution reactions can modify the aromatic rings or the sulfonamide group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Wirkmechanismus
The mechanism by which 2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve:
Binding to enzyme active sites: , inhibiting their activity.
Interacting with receptor proteins: , modulating signal transduction pathways.
Altering cellular processes: through its chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide: Similar structure but with an additional methoxy group on the phenyl ring.
N-(4-methoxybenzyl)-N-phenylacetamide: Lacks the pyridine sulfonamide group, which may affect its reactivity and biological activity.
Uniqueness
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide is unique due to the presence of both the pyridine sulfonamide and the phenylacetamide groups. This combination of functional groups provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-19-11-9-17(10-12-19)15-24(29(26,27)20-8-5-13-22-14-20)16-21(25)23-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMEYRYSMLWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-phenyl-3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-2-carboxylate](/img/structure/B2896217.png)








![3-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2896228.png)


![Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2896232.png)
